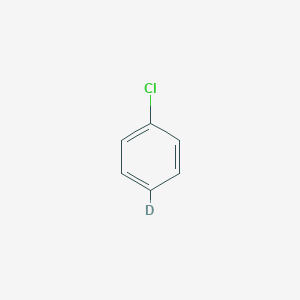

Chlorobenzene-4-d1

Descripción general

Descripción

Chlorobenzene-4-d1 is a deuterium labeled chlorobenzene . It has been used in the determination of quadrupole coupling constants . The isotopologue is useful for measuring the anisotropic constant of the quadrupole coupling, which is determined by the relative orientation between the two quadrupoles .

Synthesis Analysis

The synthesis of Chlorobenzene-4-d1 involves the reaction of 1-bromo-4-chlorobenzene with neopentyl sodium. The mixture is reacted in hexane at 0° C for 30 minutes to synthesize 4-chlorophenyl sodium .

Molecular Structure Analysis

The molecular formula of Chlorobenzene-4-d1 is C6H4ClD . The average mass is 113.563 Da and the monoisotopic mass is 113.014252 Da .

Aplicaciones Científicas De Investigación

Soil and Groundwater Pollution Analysis

Chlorobenzenes, including Chlorobenzene-4-d1, have been identified as significant pollutants in soil and groundwater . They are receiving increasing attention due to their high toxicity, persistence, and bioaccumulation . A bibliometric analysis of chlorobenzenes pollution in soil and groundwater (CBsPSG) has been conducted to visually and statistically show the status, development, and hotspots of research in the field .

Industrial Applications

Chlorobenzenes are widely used as intermediates and organic solvents in various industries . These include dyeing, pharmaceuticals, pesticides, textiles, leather, and electronic industries . Chlorobenzene-4-d1, as a type of chlorobenzene, is likely to have similar applications.

Volatile Organic Contaminants (VOCs)

Chlorobenzene-4-d1, as a typical Volatile Organic Contaminant (VOC), is toxic, highly persistent, and easily migrates in water . This poses a significant risk to human health and subsurface ecosystems .

Groundwater Remediation

Exploring effective approaches to remediate groundwater contaminated by Chlorobenzene-4-d1 is essential . An enhanced micro-electrolysis system for Chlorobenzene-4-d1-contaminated groundwater remediation has been developed . This system couples the iron-copper bimetal with biochar .

Environmental Behavior and Mechanism Research

Research into the environmental behavior and mechanisms of Chlorobenzene-4-d1 can provide a scientific basis and technical support for pollution remediation efforts . This research field exhibits high interdisciplinarity .

Water Sample Analysis

Chlorobenzenes, including Chlorobenzene-4-d1, can be determined in water samples . This is important for monitoring the presence of these compounds in the environment .

Safety and Hazards

Direcciones Futuras

Chlorobenzene pollution in soil and groundwater (CBsPSG) has become a severe problem due to the high toxicity, persistence, and bioaccumulation of chlorobenzenes . Future research in this field may focus on unequal research development, insufficient cooperation, deeply mechanism research, and developing new technologies .

Mecanismo De Acción

Target of Action

Chlorobenzene-4-d1, a deuterium-labeled chlorobenzene, is primarily used in the determination of quadrupole coupling constants . The isotopologue is useful for measuring the anisotropic constant of the quadrupole coupling, which is determined by the relative orientation between the two quadrupoles .

Mode of Action

The toxic effects of chlorobenzene may be largely ascribed to the metabolic formation of the epoxides, chlorobenzene-3,4-epoxide and chlorobenzene-2,3-epoxide, which can bind to macromolecules . These epoxides are capable of binding to proteins, RNA, and DNA, demonstrating their interaction with these biological targets .

Biochemical Pathways

The metabolism of chlorobenzene begins with oxidation by the mixed functional oxidases of the cytochrome P450 system to yield chlorobenzene-3,4-epoxide and, to a lesser extent, chlorobenzene-2,3-epoxide and 3-chlorophenol . The epoxides are then converted enzymatically by the action of glutathione transfer . In strain XJJ-1, CB was metabolized to o-chlorophenol and 3-chloroxychol by CB monooxygenase, followed by ortho-cleavage by the action of 3-chlorocatechol 1,2-dioxygenase .

Pharmacokinetics

Chlorobenzene, a related compound, is known to be taken up via the lungs and the gastrointestinal tract . Dermal absorption probably plays a less important role . In humans, chlorobenzene is excreted mainly in the urine in the form of the glucuronic acid and sulfate conjugates of 4-chlorocatechol and 4-chlorophenol .

Result of Action

The result of the action of chlorobenzene-4-d1 is the formation of quadrupole coupling constants . The isotopologue is useful for measuring the anisotropic constant of the quadrupole coupling . The metabolic formation of the epoxides, chlorobenzene-3,4-epoxide and chlorobenzene-2,3-epoxide, which can bind to macromolecules, is largely responsible for the toxic effects of chlorobenzene .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of chlorobenzene-4-d1. For instance, the degradation efficiency of chlorobenzene was found to be 85.2% at 15 °C, and the strain could also degrade six other aromatic hydrocarbons . This suggests that temperature and the presence of other compounds can influence the action of chlorobenzene-4-d1.

Propiedades

IUPAC Name |

1-chloro-4-deuteriobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl/c7-6-4-2-1-3-5-6/h1-5H/i1D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVPPADPHJFYWMZ-MICDWDOJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

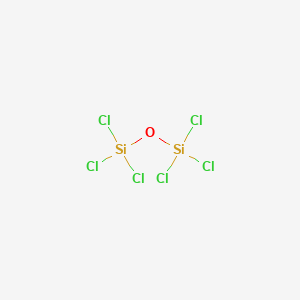

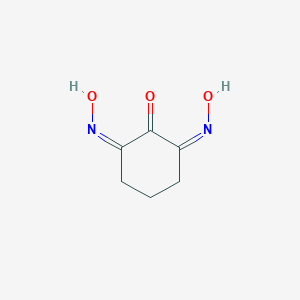

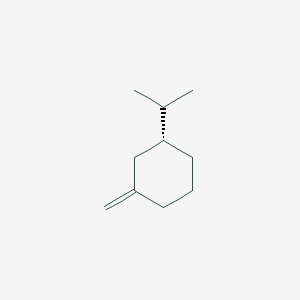

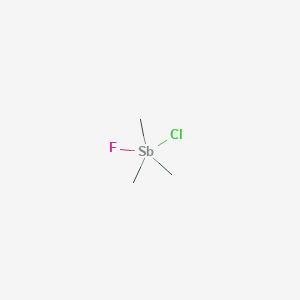

Feasible Synthetic Routes

Q & A

Q1: How does the structure of Chlorobenzene-4-d1 allow researchers to study molecular motion in liquids?

A1: Chlorobenzene-4-d1 is strategically deuterated, meaning a hydrogen atom is replaced with deuterium, a heavier isotope of hydrogen. This substitution distinguishes the C-D bond, allowing researchers to specifically track its rotational dynamics within the liquid using nuclear magnetic resonance (NMR) techniques. [, ]

Q2: What have researchers learned about Chlorobenzene-4-d1's behavior under pressure in liquids?

A2: Studies examining the pressure dependence of deuteron spin-lattice relaxation times in liquid Chlorobenzene-4-d1 revealed a coupling between rotational and translational motions. [] This coupling is influenced by the shape and size of the molecule, with larger substituents on the benzene ring leading to a greater degree of coupling. This research helps scientists understand how molecular shape impacts movement within liquid environments.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-6-nitroimidazo[1,2-a]pyridine](/img/structure/B76779.png)

![2-Phenylthiazolo[5,4-d]pyrimidine](/img/structure/B76781.png)